molecular formula C14H19N3O5S B7796521 2,5-Dioxopyrrolidin-1-yl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate

2,5-Dioxopyrrolidin-1-yl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate

Cat. No. B7796521
M. Wt: 341.38 g/mol
InChI Key: YMXHPSHLTSZXKH-UHFFFAOYSA-N
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Description

This compound is a type of chemical entity . It has a mass of 341.3844 dalton and a chemical formula of C₁₄H₁₉N₃O₅S . The compound is also known as NHS-Biotin and is used as an amine-reactive biotinylation reagent .


Synthesis Analysis

The synthesis of this compound involves an optimized coupling reaction . The structures of intermediates and final molecules were confirmed by 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .


Molecular Structure Analysis

The compound’s canonical SMILES is O=C1NC2CSC (CCCCC (=O)ON3C (=O)CCC3=O)C2N1 and its isomeric SMILES is C1CC (=O)N (C1=O)OC (=O)CCCC [C@H]2 [C@@H]3 [C@H] (CS2)NC (=O)N3 .

Scientific Research Applications

  • Chiral Coordination Polymers : A study demonstrated the formation of chiral one- and two-dimensional silver(I)-biotin coordination polymers using a similar compound. These polymers showed varied coordination environments and potential for forming chiral networks, which could be relevant in materials science and catalysis (Altaf & Stoeckli-Evans, 2013).

  • Biotin Synthesis : Research has been conducted on the regioselective chlorination of a related compound for the novel synthesis of biotin, an essential vitamin. This synthesis pathway could have implications in pharmaceutical and nutritional supplement industries (Zav’yalov et al., 2006).

  • Antidiabetic Activity : Compounds structurally similar to the one mentioned have been synthesized and tested for their antidiabetic activity. These studies indicate potential therapeutic applications in diabetes management (Bahekar et al., 2007).

  • Antibacterial Bioactivity : Another study explored the synthesis of derivatives from biotin, showing antibacterial bioactivity. This suggests potential applications in developing new antibacterial agents (Liang et al., 2016).

  • Fluorescent Labeling : A derivative, 2,5-dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, was synthesized for labeling amine residues in biopolymers. This derivative shows potential in biological research for labeling RNA and DNA (Crovetto et al., 2008).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, a related compound was found to inhibit calcium currents mediated by Cav 1.2 (L-type) channels .

Future Directions

The promising in vivo activity profile and drug-like properties of a related compound make it an interesting candidate for further preclinical development .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c18-10-5-6-11(19)17(10)22-12(20)4-2-1-3-9-13-8(7-23-9)15-14(21)16-13/h8-9,13H,1-7H2,(H2,15,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXHPSHLTSZXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate

CAS RN

35013-72-0
Record name NHS-Biotin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

The method for synthesis of 2 was modified from that of Bayer and Wilchek. In brief, biotin (1; 0.31 g, 1.26 mmol) was completely dissolved in DMF (9 mL) with gentle warming. After cooling the 1 solution to room temperature without reprecipitation, it was added to N,N′-dicyclohexylcarbodiimide (DCC; 0.26 g, 1.28 mmol) and pyridine (0.10 mL, 1.26 mmol) while stirring for 5 min at room temperature, followed by the addition of N-hydroxysuccinimide (NHS; 0.19 g, 1.65 mmol) with continuous stirring for 24 h. The reaction product was filtered and concentrated under reduced pressure. The obtained solid was redissolved in 2-propanol (50 mL) with gentle heating, cooled down to room temperature, and reprecipitated at 4° C. overnight. The product was scraped out of the glassware, washed with cold 2-propanol, and air dried to give 2 as white solid (0.36 g; 82.4%). 1H NMR (400 MHz) (DMSO) δ: 6.46 (s, 1H, CONH), 6.39 (s, 1H, CONH), 4.31 (t, 1H, CHN), 4.16 (t, 1H, CHN), 3.12 (dd, 1H, CHS), 2.83 (s, 4H, CH2 of NHS), 2.71 (d, 1H, CHHS), 2.69 (t, 2H, CH2CO), 2.59 (d, 1H, CHHS), 1.43-1.68 (m, 6H). 13C NMR (100.67 MHz) (DMSO) δ: 170.42, 162.85, 61.01, 59.28, 55.33, 30.08, 27.91, 27.68, 25.51. HRMS (ESI) calculated for C14H19N3O5S, [M+Na]+ 364.0943 (calcd.), 364.0940 (found).
Name
biotin
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.19 g
Type
reactant
Reaction Step Three
Name
Yield
82.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate
Reactant of Route 3
Reactant of Route 3
2,5-Dioxopyrrolidin-1-yl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate
Reactant of Route 4
Reactant of Route 4
2,5-Dioxopyrrolidin-1-yl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate
Reactant of Route 5
Reactant of Route 5
2,5-Dioxopyrrolidin-1-yl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate
Reactant of Route 6
Reactant of Route 6
2,5-Dioxopyrrolidin-1-yl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate

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